molecular formula C10H13N5O4 B119199 Acyclovir Acetate CAS No. 102728-64-3

Acyclovir Acetate

Cat. No.: B119199
CAS No.: 102728-64-3
M. Wt: 267.24 g/mol
InChI Key: DMHAXLGAKQREIL-UHFFFAOYSA-N
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Description

Acyclovir Acetate is a synthetic compound with the molecular formula C10H13N5O4. It is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is of significant interest due to its potential antiviral properties and its role as an intermediate in the synthesis of antiviral drugs such as acyclovir.

Mechanism of Action

Acyclovir Acetate, also known as “9-(2-Acetoxyethoxymethyl)guanine” or “9-(2’-ACETOXYETHOXYMETHYL)GUANINE”, is a synthetic acyclic nucleoside analogue . It is primarily used for the treatment of herpes simplex virus infections, chickenpox, and shingles .

Target of Action

This compound primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

This compound works by selectively inhibiting the replication of the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase .

Biochemical Pathways

The monophosphate derivative of this compound is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Pharmacokinetics

The bioavailability of this compound after oral administration is approximately 15–20% . It is metabolized in the liver and has an elimination half-life of 2–4 hours . The majority of the drug (62–90%) is excreted unchanged in the urine .

Result of Action

The result of this compound’s action is the decreased production of the virus’s DNA . This inhibits the replication of the virus, thereby treating the infection . It is generally used first line in the treatment of these viruses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of viral thymidine kinase is crucial for the conversion of this compound to its monophosphate form . Additionally, the drug’s efficacy can be affected by the patient’s immune status, with immunocompromised patients potentially requiring higher doses or longer treatment durations .

Biochemical Analysis

Biochemical Properties

Acyclovir Acetate interacts with various enzymes, proteins, and other biomolecules. It is active against herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) . The central composite design (CCD) of Design Expert (quality by design tool) was employed for identification of significant attributes (flow rate and concentration of buffer), which affected the performance of the developed method .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The toxic effect exerted by this compound on CEM and Vero cells in culture limits the utility of this compound as an antiviral agent .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism driving this compound’s ability to inhibit viral coding, starting from its development and pharmacology, is a subject of extensive research .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst. One common method includes heating a mixture of guanine, hexamethyldisilazane, and ammonium sulfate to 115-118°C for 18 hours. This process forms a silylated intermediate, which is then reacted with 2-oxa-1,4-butanediol diacetate and trimethylsilyl triflate at 130°C for 4.5 hours. The final product is obtained by cooling the mixture and precipitating the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Chromatographic techniques are often employed to separate the desired product from isomeric impurities .

Chemical Reactions Analysis

Types of Reactions

Acyclovir Acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

    Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetoxy group.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Hydrolysis: Yields 9-(2-Hydroxyethoxymethyl)guanine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Acyclovir Acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A widely used antiviral drug with a similar structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Penciclovir: Shares a similar mechanism of action and is used to treat herpes infections.

Uniqueness

Acyclovir Acetate is unique due to its specific functional groups that allow for targeted chemical modifications. Its acetoxyethoxymethyl moiety provides distinct reactivity compared to other guanine derivatives, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAXLGAKQREIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145470
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102728-64-3
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9-(2-ACETOXYETHOXYMETHYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y16CE349S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the platinum complexes formed with 9-(2-Acetoxyethoxymethyl)guanine and how was their structure confirmed?

A1: The research highlights the synthesis and characterization of platinum complexes with 9-(2-Acetoxyethoxymethyl)guanine (monoacetylacyclovir) and related guanine derivatives []. These complexes are of interest due to the potential antitumor activity of platinum-based compounds and the biological relevance of modified guanine nucleosides. The crystal structure of the complex trans-[9-(2-acetoxyethoxymethyl)guanine-κN7]dichloro(η-ethylene)platinum(II) was determined using X-ray crystallography, revealing square planar coordination around the platinum atom involving the ethylene ligand, two chloride ions, and the N7 nitrogen of the guanine base []. This structural information provides valuable insights into the mode of binding and potential interactions of these complexes with biological targets.

Q2: Can you describe a synthetic route for producing 9-(2-Acetoxyethoxymethyl)guanine?

A2: One of the research articles outlines a method to synthesize a related compound, 2-[[2-(acetylamino)-6-oxo-1,6-dihydro-7H-purin-7-yl]methoxyl]ethyl acetate, which can be hydrolyzed to obtain 2-amino-7-[(2-hydroxyehoxy)methyl]-1,7-dihydro-6H-purin-6-one (also known as acyclovir) []. While the synthesis of 9-(2-Acetoxyethoxymethyl)guanine itself is not directly described, it's plausible that a similar condensation reaction using appropriately protected starting materials could be employed. Further investigation and optimization of reaction conditions might be needed to achieve the desired product.

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